molecular formula C14H12Br2ClNO B2885647 {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine CAS No. 1934146-42-5

{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2885647
CAS No.: 1934146-42-5
M. Wt: 405.51
InChI Key: JLOZJOWEGZUDIA-UHFFFAOYSA-N
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Description

{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine is a complex organic compound with the molecular formula C14H12Br2ClNO and a molecular weight of 405.51 g/mol. This compound is characterized by the presence of chloro, dibromophenoxy, and methylamine groups, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The chloro and bromo groups can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Compared to other similar compounds, {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine stands out due to its unique combination of functional groups. Similar compounds include:

    2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in various scientific applications.

    Indazole derivatives: Known for their medicinal properties, these compounds share some structural similarities with this compound.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-chloro-4-(2,4-dibromophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2ClNO/c1-18-8-9-2-4-11(7-13(9)17)19-14-5-3-10(15)6-12(14)16/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOZJOWEGZUDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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